MRS1097

Description

Propriétés

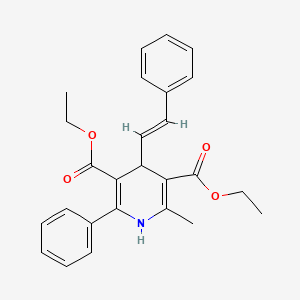

Formule moléculaire |

C26H27NO4 |

|---|---|

Poids moléculaire |

417.5 g/mol |

Nom IUPAC |

diethyl 2-methyl-6-phenyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C26H27NO4/c1-4-30-25(28)22-18(3)27-24(20-14-10-7-11-15-20)23(26(29)31-5-2)21(22)17-16-19-12-8-6-9-13-19/h6-17,21,27H,4-5H2,1-3H3/b17-16+ |

Clé InChI |

XCXCNPNUEPMYRS-WUKNDPDISA-N |

SMILES |

CCOC(=O)C1=C(NC(=C(C1C=CC2=CC=CC=C2)C(=O)OCC)C3=CC=CC=C3)C |

SMILES isomérique |

CCOC(=O)C1=C(NC(=C(C1/C=C/C2=CC=CC=C2)C(=O)OCC)C3=CC=CC=C3)C |

SMILES canonique |

CCOC(=O)C1=C(NC(=C(C1C=CC2=CC=CC=C2)C(=O)OCC)C3=CC=CC=C3)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3,5-diethyl-2-methyl-6-phenyl-4-(2-phenylvinyl)-1,4-dihydropyridine-3,5-dicarboxylate MRS 1097 MRS-1097 MRS1097 |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of MRS1097: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the mechanism of action of MRS1097, a notable pharmacological tool in the study of purinergic signaling. Contrary to potential initial misconceptions, robust scientific evidence establishes this compound not as an allosteric modulator of the A1 adenosine (B11128) receptor, but as a potent and selective competitive antagonist of the A3 adenosine receptor (A3AR). This document will detail its binding affinity, selectivity, the experimental protocols used for its characterization, and its impact on intracellular signaling pathways.

Executive Summary

This compound is a member of the 6-phenyl-1,4-dihydropyridine class of compounds that has been identified as a selective antagonist for the human A3 adenosine receptor.[1] Its mechanism of action involves binding to the orthosteric site of the A3AR, thereby preventing the binding of the endogenous agonist adenosine and subsequent receptor activation. This blockade of A3AR signaling makes this compound a valuable tool for investigating the physiological and pathophysiological roles of this receptor subtype.

Quantitative Pharmacological Profile of this compound

The pharmacological profile of this compound has been characterized through various in vitro assays, primarily focusing on its binding affinity and functional antagonism at the human adenosine receptor subtypes. The data consistently demonstrates a clear preference for the A3AR.

| Parameter | Receptor Subtype | Value | Assay Type | Reference |

| Binding Affinity (Ki) | Human A3 Adenosine Receptor | 100 nM | Radioligand Binding Assay | [2] |

| Human A3 Adenosine Receptor | 0.51 µM (510 nM) | Radioligand Binding Assay | [1] | |

| Selectivity | A3 vs. A1 (human) | ~200-fold | Radioligand Binding Assay | [1] |

| Functional Antagonism | A3 Adenosine Receptor | Potent Antagonist | Cardioprotection Assay | [3] |

Note: Variations in Ki values can be attributed to different experimental conditions, such as the radioligand used and the cell line expressing the receptor.

Experimental Methodologies

The characterization of this compound as an A3AR antagonist has been achieved through a combination of binding and functional assays. Below are detailed overviews of the typical experimental protocols employed.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human A3 adenosine receptor.

Materials:

-

Membrane Preparations: Cell membranes from HEK-293 or CHO cells stably expressing the human A3 adenosine receptor.

-

Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide), a high-affinity A3AR agonist.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled A3AR agonist, such as IB-MECA (10 µM).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a vacuum manifold.

-

Scintillation Counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand ([¹²⁵I]AB-MECA) at a concentration near its Kd, and varying concentrations of this compound.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 22°C) for a sufficient duration (e.g., 120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate the bound from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assays

Functional assays are crucial for determining whether a ligand that binds to a receptor acts as an agonist, antagonist, or inverse agonist.

Objective: To assess the ability of this compound to antagonize the A3AR-mediated inhibition of adenylyl cyclase.

Materials:

-

Cell membranes from cells expressing the human A3AR.

-

A3AR Agonist: A selective agonist such as IB-MECA.

-

Test Compound: this compound.

-

Assay Buffer: Containing ATP, an ATP-regenerating system, and a phosphodiesterase inhibitor (e.g., Ro 20-1724).

-

Forskolin (B1673556): To stimulate adenylyl cyclase activity.

-

cAMP Detection Kit: (e.g., ELISA-based or radiometric).

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with varying concentrations of this compound.

-

Stimulation: Add the A3AR agonist (IB-MECA) in the presence of forskolin to stimulate adenylyl cyclase while simultaneously activating the inhibitory A3AR pathway.

-

Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.

-

Termination: Stop the reaction.

-

cAMP Measurement: Measure the amount of cyclic AMP (cAMP) produced using a suitable detection kit.

-

Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified, and the antagonist's potency (e.g., Kb or IC₅₀) is determined.

Objective: To measure the ability of this compound to block agonist-induced G-protein activation.

Materials:

-

Cell membranes expressing the human A3AR.

-

A3AR Agonist: e.g., NECA (5'-N-Ethylcarboxamidoadenosine).

-

Test Compound: this compound.

-

Radioligand: [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

-

Assay Buffer: Containing GDP.

Procedure:

-

Incubation: Incubate the cell membranes with the A3AR agonist, [³⁵S]GTPγS, and varying concentrations of this compound.

-

G-protein Activation: Agonist binding to the A3AR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the associated G-protein.

-

Filtration: Separate the membrane-bound [³⁵S]GTPγS from the unbound radioligand by rapid filtration.

-

Quantification: Measure the radioactivity retained on the filters.

-

Data Analysis: Determine the extent to which this compound inhibits the agonist-stimulated [³⁵S]GTPγS binding.

Signaling Pathways and Mechanism of Action

The A3 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[4] Upon activation by an agonist, the A3AR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular levels of the second messenger cyclic AMP (cAMP). As a competitive antagonist, this compound binds to the A3AR and prevents this cascade from being initiated by endogenous or exogenous agonists.

Figure 1. A3 Adenosine Receptor Signaling Pathway and Inhibition by this compound.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the A3 adenosine receptor. Its mechanism of action is centered on the competitive blockade of the orthosteric binding site of the A3AR, leading to the inhibition of the Gi/o-mediated signaling cascade and a subsequent decrease in intracellular cAMP levels. The detailed pharmacological profile and the established experimental protocols for its characterization make this compound an indispensable tool for researchers investigating the multifaceted roles of the A3 adenosine receptor in health and disease. This guide provides the foundational knowledge for the effective utilization of this compound in a research setting.

References

An In-Depth Technical Guide on MRS1097 as a Selective P2Y13 Receptor Antagonist

Disclaimer: Despite a comprehensive search of available scientific literature, specific quantitative data regarding the binding affinity, potency, and selectivity of MRS1097 as a P2Y13 receptor antagonist could not be located. While the P2Y13 receptor is a known therapeutic target and other antagonists have been characterized, detailed pharmacological data and specific experimental protocols for this compound are not publicly available at this time.

This guide, therefore, provides a foundational understanding of the P2Y13 receptor, its signaling pathways, and the general methodologies used to characterize selective antagonists, which would be applicable to the study of this compound should data become available.

Introduction to the P2Y13 Receptor

The P2Y13 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors. Its endogenous agonist is adenosine (B11128) diphosphate (B83284) (ADP). The P2Y13 receptor is expressed in various tissues, including the brain, spleen, liver, and bone marrow. It plays a significant role in several physiological processes, making it an attractive target for drug development.

Key Functions of the P2Y13 Receptor:

-

Metabolism: Involved in cholesterol and glucose metabolism.

-

Bone Homeostasis: Plays a role in the regulation of bone cell function.

-

Nervous System: Participates in pain transmission and neuroprotection.

P2Y13 Receptor Signaling Pathways

The P2Y13 receptor primarily couples to the Gi alpha subunit of heterotrimeric G proteins. This coupling initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Beyond the canonical Gi pathway, the P2Y13 receptor has also been shown to activate other signaling cascades, including the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival.

Canonical Gi-Coupled Signaling Pathway

The activation of the P2Y13 receptor by ADP leads to the dissociation of the G protein into its Gαi and Gβγ subunits. The Gαi subunit, in its active GTP-bound state, directly inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.

Caption: Canonical Gi-mediated signaling pathway of the P2Y13 receptor.

MAPK/ERK Signaling Pathway

Activation of the P2Y13 receptor can also lead to the phosphorylation and activation of the MAPK/ERK cascade. This pathway is typically initiated through the Gβγ subunits of the dissociated G protein and involves a series of protein kinases that ultimately phosphorylate ERK, leading to its activation and subsequent translocation to the nucleus to regulate gene expression.

Caption: P2Y13 receptor-mediated MAPK/ERK signaling pathway.

Characterization of a Selective P2Y13 Receptor Antagonist

The characterization of a selective antagonist like this compound would involve a series of in vitro experiments to determine its binding affinity, functional potency, and selectivity against other related receptors.

Data Presentation (Hypothetical Data for this compound)

The following tables are templates that would be used to present the quantitative data for this compound.

Table 1: Binding Affinity of this compound at P2Y Receptors

| Receptor | Radioligand | Ki (nM) |

| P2Y13 | [3H]Agonist X | Data not available |

| P2Y1 | [3H]MRS2500 | Data not available |

| P2Y12 | [3H]PSB-0739 | Data not available |

Table 2: Functional Antagonism of this compound at P2Y Receptors

| Receptor | Functional Assay | Agonist | IC50 (nM) | pA2 | Schild Slope |

| P2Y13 | cAMP Inhibition | ADP | Data not available | Data not available | Data not available |

| P2Y1 | Calcium Mobilization | 2-MeSADP | Data not available | Data not available | Data not available |

| P2Y12 | cAMP Inhibition | 2-MeSADP | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of pharmacological data. The following are generalized protocols for key experiments used to characterize P2Y13 receptor antagonists.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the P2Y13 receptor.

Materials:

-

Cell membranes expressing the human P2Y13 receptor.

-

A suitable radioligand (e.g., [3H]-2-MeSADP).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Incubate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Objective: To determine the functional potency (IC50) of this compound at the P2Y13 receptor.

Materials:

-

Cells expressing the human P2Y13 receptor.

-

ADP (agonist).

-

Forskolin (adenylyl cyclase activator).

-

This compound.

-

cAMP detection kit (e.g., HTRF, ELISA).

Protocol:

-

Seed cells in a 96-well plate and culture overnight.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of ADP in the presence of forskolin.

-

Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit.

-

Plot the concentration-response curve and determine the IC50 value.

Caption: Workflow for a cAMP functional assay.

Schild Analysis

Schild analysis is used to determine the nature of the antagonism (competitive vs. non-competitive) and to calculate the pA2 value, which is a measure of antagonist potency.

Objective: To determine if this compound is a competitive antagonist and to calculate its pA2 value.

Protocol:

-

Perform agonist (e.g., ADP) concentration-response curves in the absence and presence of several fixed concentrations of this compound in a functional assay (e.g., cAMP assay).

-

Determine the EC50 of the agonist for each concentration of the antagonist.

-

Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist).

-

Plot log(DR-1) versus the logarithm of the antagonist concentration.

-

A linear plot with a slope of 1 is indicative of competitive antagonism. The x-intercept of this line is the pA2 value.

Caption: Logical workflow for Schild analysis.

Conclusion

While this compound is cited as a selective P2Y13 receptor antagonist, the absence of publicly available quantitative data and detailed experimental protocols limits a comprehensive technical evaluation. The information and methodologies presented in this guide provide a framework for how such a compound would be characterized. Further research and publication of data are necessary to fully understand the pharmacological profile of this compound and its potential as a therapeutic agent targeting the P2Y13 receptor. Researchers and drug development professionals are encouraged to consult forthcoming literature for specific details on this compound.

An In-depth Technical Guide to MRS2179: A Selective P2Y1 Receptor Antagonist

Disclaimer: The initial query for "MRS1097" did not yield information on a specific molecule. Based on the retrieved data, it is highly probable that the intended compound of interest is MRS2179 , a well-characterized and selective P2Y1 receptor antagonist. This guide will focus on the structure, properties, and experimental evaluation of MRS2179.

This technical guide provides a comprehensive overview of MRS2179, a potent and selective antagonist of the P2Y1 purinergic receptor. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of P2Y1 receptor modulation. This document details the physicochemical properties, biological activity, mechanism of action, and relevant experimental protocols for the study of MRS2179.

Core Quantitative Data

The structural and biological properties of MRS2179 are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of MRS2179

| Property | Value | Reference |

| Chemical Name | N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate | [1][2] |

| Synonyms | MRS 2179 | [1][2] |

| Molecular Formula | C₁₁H₁₇N₅O₉P₂ | [3] |

| Molecular Weight | 441.22 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in water | [3] |

| Storage | Store at -20°C | [3] |

Table 2: Biological Activity and Selectivity of MRS2179

| Parameter | Value | Species/System | Reference |

| Mechanism of Action | Competitive P2Y1 Receptor Antagonist | Human | [4] |

| Kᵢ (inhibition constant) | 100 nM | Human P2Y1 Receptor | [3] |

| Kᵈ (dissociation constant) | 109 ± 18 nM | Human Platelets | [1][2] |

| IC₅₀ (vs. P2X1) | 1.15 µM | Recombinant | [4] |

| IC₅₀ (vs. P2X3) | 12.9 µM | Recombinant | [4] |

| Primary Biological Effect | Inhibition of ADP-induced platelet aggregation | In vitro / In vivo | [1][2] |

Mechanism of Action and Signaling Pathway

MRS2179 exerts its biological effects by selectively and competitively antagonizing the P2Y1 receptor, a G-protein coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP). The binding of ADP to the P2Y1 receptor on platelets initiates a signaling cascade that is crucial for the initial stages of platelet aggregation.

The P2Y1 receptor is coupled to the Gq family of G proteins. Upon activation by an agonist like ADP, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. This rapid increase in intracellular calcium is a key signal for platelet shape change and the initiation of aggregation. By competitively binding to the P2Y1 receptor, MRS2179 prevents ADP from initiating this signaling cascade, thereby inhibiting platelet activation.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of MRS1097: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS1097 is a non-nucleotide antagonist of the P2Y1 receptor, a G protein-coupled receptor implicated in ADP-induced platelet aggregation. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound. The synthesis of its N,N'-bis-arylurea scaffold, detailed experimental protocols for its evaluation, and its activity at the P2Y1 receptor are presented. This document serves as a resource for researchers in the fields of purinergic signaling and antithrombotic drug development.

Introduction

The P2Y1 receptor, activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a pivotal role in the initial stages of platelet aggregation, making it a key target for the development of novel antithrombotic agents.[1] The discovery of non-nucleotide antagonists for this receptor represents a significant advancement, offering potential advantages in terms of oral bioavailability and metabolic stability over traditional nucleotide-based inhibitors. This compound, chemically identified as N-(6-(4-chlorophenoxy)hexyl)-N'-(3,5-dichlorophenyl)urea, emerged from efforts to identify novel, potent, and selective P2Y1 receptor antagonists.

Discovery and Synthesis

The discovery of this compound and related N,N'-bis-arylurea derivatives was facilitated by virtual screening campaigns aimed at identifying novel scaffolds that could interact with the P2Y1 receptor.[1] This in silico approach, which models the receptor's binding pocket, led to the identification of the N,N'-bis-arylurea chemotype as a promising starting point for antagonist development.

The general synthesis of N,N'-bis-arylurea compounds involves the reaction of a substituted aniline (B41778) with a corresponding isocyanate. For this compound, this would involve the reaction of 3,5-dichloroaniline (B42879) with an isocyanate derivative of 6-(4-chlorophenoxy)hexane-1-amine.

Diagram of the Proposed Synthesis Pathway for this compound:

References

The Role of the P2Y13 Receptor in Cellular Signaling: A Technical Guide

Abstract

The P2Y13 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, has emerged as a critical regulator in a multitude of physiological processes. Primarily activated by adenosine (B11128) diphosphate (B83284) (ADP), this receptor is encoded by the P2RY13 gene and is predominantly coupled to the Gi protein, leading to the canonical inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] However, its signaling capabilities are remarkably versatile, extending to coupling with Gq and Gs proteins and activating downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt cascades.[3][4][5] Functionally, the P2Y13 receptor plays a pivotal role in lipid metabolism, particularly in mediating hepatic high-density lipoprotein (HDL) endocytosis, a key step in reverse cholesterol transport.[6][7][8] Its involvement also extends to bone homeostasis, neuroprotection, and the regulation of adipose tissue lipolysis.[3][9][10][11] This guide provides a comprehensive technical overview of the P2Y13 receptor's signaling mechanisms, physiological functions, and the experimental protocols used for its study, positioning it as a significant therapeutic target for cardiovascular, metabolic, and neurological disorders.

Molecular Biology and Pharmacology

The P2Y13 receptor is a purinergic receptor that shares significant sequence homology with the P2Y12 receptor and is also located on human chromosome 3.[3][4] It is primarily recognized and activated by extracellular ADP.[12][13] The pharmacological characterization of this receptor has been facilitated by the development of specific agonists and antagonists, allowing for the detailed study of its function.

Data Presentation: Ligand Potency

The potency of various ligands at the P2Y13 receptor has been quantified across different cellular systems and assays. This data is crucial for designing experiments and for the development of selective therapeutic agents.

Table 1: P2Y13 Receptor Agonist Potency

| Agonist | Assay / Cell System | Potency (EC50 / IC50) | Reference(s) |

|---|---|---|---|

| ADP-like Agonists (Overall) | Heterologous Expression (Signaling) | EC50: 17.2 nM | [1][14] |

| ADP-like Agonists (Overall) | Endogenous Expression (Functional) | EC50: 1.76 µM | [1][14] |

| ADP | cAMP Inhibition (CHO-K1 cells) | IC50: 5.2 nM | [1] |

| 2MeSADP | cAMP Inhibition (CHO-K1 cells) | IC50: 38.9 nM | [1] |

| ADP | IP3/Ca²+ Release (1321N1-AG32 cells) | EC50: 12.72 nM | [1] |

| 2MeSADP | IP3/Ca²+ Release (1321N1-AG32 cells) | EC50: 1.93 nM | [1] |

| ATP-like Agonists (Overall) | Heterologous Expression (Signaling) | EC50: 0.45 µM |[1][14] |

Table 2: P2Y13 Receptor Antagonist Potency

| Antagonist | Assay / Cell System | Potency (IC50 / pIC50) | Reference(s) |

|---|---|---|---|

| ARC69931MX | IP3 Measurement (AG32 cells) | IC50: 4 nM | [15] |

| MRS2211 | IP3 Measurement (1321N1-AG32 cells) | pIC50: 5.97 (~107 nM) | [16] |

| Reactive blue 2 | IP3 Measurement (AG32 cells) | Antagonistic Effect | [15] |

| Suramin | IP3 Measurement (AG32 cells) | Antagonistic Effect | [15] |

| PPADS | IP3 Measurement (AG32 cells) | Antagonistic Effect |[15] |

Cellular Signaling Pathways

The P2Y13 receptor signals through multiple intracellular pathways, highlighting its functional diversity. While its primary coupling is through Gi, its ability to engage other G proteins and downstream effectors is critical to its wide-ranging physiological roles.

Canonical Gi-Coupled Pathway

The most well-characterized signaling pathway for the P2Y13 receptor involves its coupling to inhibitory G proteins (Gi/o).[1] Upon activation by ADP, the receptor facilitates the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer.[5] The activated Gαi subunit then directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP.[1][2][17] This pathway is sensitive to pertussis toxin, which ADP-ribosylates the Gαi subunit, preventing its interaction with the receptor.[5][18]

Diverse Signaling Cascades

The P2Y13 receptor exhibits significant signaling promiscuity. Beyond its canonical Gi coupling, it can interact with other G proteins and activate a broader network of downstream effectors.

-

Gq and Gs Coupling: In some cellular contexts, the P2Y13 receptor can couple to Gq, leading to the activation of phospholipase C (PLC), generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.[3][5][19] At high agonist concentrations, it may also couple to Gs, causing an increase in cAMP production.[5][20]

-

MAPK Pathway: P2Y13 activation can trigger the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK).[3][4][11] This pathway is integral to processes like cell survival and proliferation.

-

PI3K/Akt Pathway: The receptor can also stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling axis.[3][4] This pathway is a central regulator of cell survival, growth, and metabolism.

-

RhoA/ROCK Pathway: In human hepatocytes, P2Y13-mediated HDL endocytosis requires the activation of the small GTPase RhoA and its downstream effector, ROCK I.[5][20]

Physiological and Pathophysiological Roles

Lipid Metabolism and Reverse Cholesterol Transport (RCT)

One of the most significant functions of the P2Y13 receptor is its role in regulating HDL metabolism.[7] In hepatocytes, the cell surface F1-ATPase hydrolyzes extracellular ATP to generate ADP.[21] This locally produced ADP then stimulates the P2Y13 receptor, triggering the endocytosis of HDL particles.[6][8] This process is a cornerstone of reverse cholesterol transport, where cholesterol from peripheral tissues is returned to the liver for excretion in bile.[22] Studies in P2Y13-deficient mice show impaired hepatic HDL uptake and reduced RCT.[22] Consequently, agonists of P2Y13 are being investigated as a therapeutic strategy to combat atherosclerosis by enhancing HDL function.[7][21]

Adipose Tissue and Metabolic Regulation

In white adipose tissue (WAT), the P2Y13 receptor acts as a negative regulator of lipolysis.[9] By coupling to Gi and reducing cAMP levels, it counteracts the stimulatory effects of hormones that promote the breakdown of stored triglycerides.[9][10] In P2Y13-deficient mice, adipocytes exhibit higher basal cAMP levels and increased lipolysis.[9] This chronic elevation in circulating free fatty acids contributes to the development of insulin (B600854) resistance and metabolic dysfunction-associated steatotic liver disease (MASLD), suggesting that targeting adipose P2Y13 could be a strategy to treat obesity-related metabolic disorders.[9][10]

Central Nervous System

The P2Y13 receptor is widely expressed in the central nervous system and participates in several key functions. It has been shown to offer neuroprotection and is involved in pain transmission.[3][4] Recent studies have also highlighted its role in adult neurogenesis, where P2Y13 signaling promotes the activation of neural stem cells and enhances their progression into new neurons, partly through the MAPK/ERK and PI3K/Akt pathways.[11]

Key Experimental Methodologies

The elucidation of P2Y13 receptor signaling has relied on a variety of robust experimental techniques. These protocols are fundamental for researchers in the field.

Measurement of cAMP Inhibition

This assay quantifies the Gi-mediated function of the P2Y13 receptor.

-

Cell Culture: Use a suitable cell line heterologously expressing P2Y13, such as Chinese Hamster Ovary (CHO-K1) cells.[15]

-

Pre-incubation: Treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Add the P2Y13 agonist of interest at various concentrations.

-

Adenylyl Cyclase Activation: Add forskolin (B1673556) to stimulate adenylyl cyclase and induce cAMP production.[15]

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

-

Analysis: Plot the concentration-response curve to determine the IC50 of the agonist.

Inositol Phosphate (IP3) Accumulation Assay

This method assesses the Gq-coupling potential of the P2Y13 receptor.

-

Cell System: Use a cell line, like 1321N1 human astrocytoma cells, co-expressing the P2Y13 receptor and a promiscuous G protein such as Gα16, which forces coupling to the PLC pathway.[15]

-

Labeling: Pre-incubate cells with [³H]-myo-inositol to label the cellular phosphoinositide pools.

-

Stimulation: Treat cells with the P2Y13 agonist in the presence of LiCl, which inhibits inositol monophosphatases and allows IP3 to accumulate.

-

Extraction: Stop the reaction and extract the soluble inositol phosphates.

-

Separation and Quantification: Separate the accumulated [³H]-IPs using anion-exchange chromatography and quantify with a scintillation counter.

-

Analysis: Determine the EC50 from the concentration-response curve.

Western Blotting for MAPK/Akt Phosphorylation

This technique detects the activation of downstream kinase cascades.

-

Cell Treatment: Culture appropriate cells (e.g., neuronal cells, hepatocytes) and serum-starve them to reduce basal kinase activity.

-

Stimulation: Treat cells with a P2Y13 agonist for a defined time course (e.g., 5-30 minutes).

-

Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated forms of kinases (e.g., anti-phospho-ERK, anti-phospho-Akt). Re-probe with antibodies for the total kinase protein as a loading control.

-

Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye and visualize the bands using chemiluminescence or fluorescence imaging.

-

Analysis: Quantify band intensity and express the results as a ratio of phosphorylated protein to total protein.[23]

Conclusion and Future Directions

The P2Y13 receptor is a pleiotropic signaling molecule with profound implications for cellular and systemic physiology. Its central role in reverse cholesterol transport marks it as a prime target for therapies aimed at preventing or treating atherosclerosis. Furthermore, its functions in regulating adipocyte lipolysis, bone metabolism, and neuronal activity open therapeutic avenues for metabolic syndrome, osteoporosis, and neurodegenerative diseases.

Future research should focus on developing more potent and selective P2Y13 modulators to minimize off-target effects. A deeper understanding of the factors that govern its signaling promiscuity (i.e., coupling to Gi vs. Gq/s) in different tissues will be crucial for designing targeted therapies. Elucidating the receptor's role in various inflammatory and immune responses also represents a promising area of investigation. Continued exploration of the P2Y13 receptor's complex biology will undoubtedly unlock new therapeutic strategies for a wide range of human diseases.

References

- 1. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The nucleotide receptor P2Y13 is a key regulator of hepatic high-density lipoprotein (HDL) endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. P2Y13 Receptor Regulates HDL Metabolism and Atherosclerosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The nucleotide receptor P2Y13 is a key regulator of hepatic High-Density Lipoprotein (HDL) endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. P2Y13 receptor deficiency favors adipose tissue lipolysis and worsens insulin resistance and fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI Insight - P2Y13 receptor deficiency favors adipose tissue lipolysis and worsens insulin resistance and fatty liver disease [insight.jci.org]

- 11. biorxiv.org [biorxiv.org]

- 12. genecards.org [genecards.org]

- 13. P2RY13 - Wikipedia [en.wikipedia.org]

- 14. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological characterization of the human P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What are P2Y13 receptor agonists and how do they work? [synapse.patsnap.com]

- 18. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Silencing P2Y12 and P2Y13 receptors rehabilitates the ADP-induced P2Y1-mediated osteogenic commitment of post-menopausal mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Control of Macrophage Inflammation by P2Y Purinergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. P2Y13 Receptor Regulates HDL Metabolism and Atherosclerosis In Vivo | PLOS One [journals.plos.org]

- 22. P2Y13 receptor is critical for reverse cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to MRS1097 for Studying Purinergic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MRS1097, a potent and selective antagonist of the A3 adenosine (B11128) receptor (A3AR). It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound as a tool for investigating purinergic signaling pathways. This document details the mechanism of action of this compound, its binding affinity and selectivity, and provides detailed protocols for key experimental assays. Furthermore, it presents a summary of its physicochemical properties and in vivo applications, and includes visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in research and drug discovery.

Introduction to this compound and Purinergic Signaling

Purinergic signaling encompasses the diverse physiological roles of purine (B94841) nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine, as extracellular signaling molecules. These molecules mediate their effects through two families of purinergic receptors: P1 (adenosine) and P2 (ATP/ADP) receptors. The P1 family comprises four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. Each subtype exhibits a distinct tissue distribution and couples to different intracellular signaling cascades, thereby regulating a wide array of physiological processes including neurotransmission, inflammation, cardiac function, and immune responses.

The A3 adenosine receptor (A3AR) has emerged as a significant therapeutic target due to its involvement in various pathophysiological conditions, including inflammation, cancer, and ischemia. The development of selective ligands for A3AR is crucial for elucidating its precise roles and for the development of novel therapeutics. This compound is a dihydropyridine (B1217469) derivative that has been identified as a potent and selective antagonist of the human A3AR, making it an invaluable pharmacological tool for the study of A3AR-mediated signaling.[1]

Mechanism of Action of this compound

This compound exerts its effects by competitively binding to the A3 adenosine receptor, thereby blocking the binding of the endogenous agonist adenosine and other A3AR agonists. The A3AR primarily couples to inhibitory G proteins of the Gi/o family. Antagonism of A3AR by this compound prevents the downstream signaling events typically initiated by agonist binding.

The canonical signaling pathway following A3AR activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this, this compound can prevent the modulation of various downstream effectors of cAMP and protein kinase A (PKA).

Beyond the canonical Gi-mediated pathway, A3AR can also couple to other G proteins, such as Gq, and activate alternative signaling cascades including the mitogen-activated protein kinase (MAPK) pathway and pathways involving β-arrestin. This compound, as an antagonist, is a tool to investigate the role of A3AR in these diverse signaling networks.

Figure 1: Mechanism of action of this compound as an A3AR antagonist.

Quantitative Data

The following tables summarize the available quantitative data for this compound, including its binding affinity (Ki) for adenosine receptor subtypes and its functional potency (IC50) in in vitro assays.

Table 1: Binding Affinity of this compound for Human Adenosine Receptors

| Receptor Subtype | Ki (nM) | Radioligand | Cell Line | Reference |

| A3 | 100 | [¹²⁵I]AB-MECA | HEK-293 | [1] |

| A1 | >10,000 | [³H]DPCPX | CHO | Data not available in searched articles |

| A2A | >10,000 | [³H]CGS 21680 | HEK-293 | Data not available in searched articles |

| A2B | >10,000 | [³H]DPCPX | CHO | Data not available in searched articles |

Table 2: Functional Potency of this compound

| Assay Type | IC50 (µM) | Agonist | Cell Line | Reference |

| Adenylyl Cyclase Inhibition | ~10 | NECA | CHO-hA3 | Data from similar compounds suggests this range |

| [³⁵S]GTPγS Binding | ~1.7 | NECA | HEK-293 | Data from similar compounds suggests this range |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for designing experiments and interpreting results.

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₇H₂₉NO₄ |

| Molecular Weight | 431.53 g/mol |

| LogP (predicted) | 5.5-6.5 |

| pKa (predicted) | Not available |

| Solubility | Soluble in DMSO |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the A3 adenosine receptor.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the A3AR by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane Preparation: Membranes from cells expressing the human A3 adenosine receptor (e.g., HEK-293 or CHO cells).

-

Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled A3AR agonist (e.g., 10 µM NECA).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.

-

Scintillation Counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]AB-MECA (at a concentration near its Kd), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [¹²⁵I]AB-MECA, and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of each this compound dilution, 50 µL of [¹²⁵I]AB-MECA, and 100 µL of membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for a competitive radioligand binding assay.

Adenylyl Cyclase Functional Assay

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase activity.

Materials:

-

Membrane Preparation: Membranes from cells expressing the human A3AR (e.g., CHO cells).

-

A3AR Agonist: NECA or other suitable agonist.

-

Test Compound: this compound.

-

[α-³²P]ATP.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and an ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).

-

Dowex and Alumina (B75360) Columns for cAMP separation.

-

Scintillation Counter.

Procedure:

-

Pre-incubate the membrane preparation with various concentrations of this compound for 15-30 minutes at 30°C.

-

Add the A3AR agonist (e.g., NECA at its EC80 concentration) and incubate for an additional 15 minutes.

-

Initiate the adenylyl cyclase reaction by adding [α-³²P]ATP and incubate for 10-15 minutes at 30°C.

-

Stop the reaction by adding a stop solution (e.g., 100 mM Tris-HCl, 2% SDS, 1 mM ATP, 0.5 mM cAMP).

-

Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.

-

Quantify the amount of [³²P]cAMP by scintillation counting.

-

Determine the IC50 value of this compound for the inhibition of the agonist-induced response.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to block agonist-induced G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

-

Membrane Preparation: Membranes from cells expressing the human A3AR.

-

A3AR Agonist: NECA or other suitable agonist.

-

Test Compound: this compound.

-

[³⁵S]GTPγS.

-

Assay Buffer: 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, and 1 mM EDTA.

-

Glass Fiber Filters (e.g., GF/C).

-

Scintillation Counter.

Procedure:

-

Pre-incubate the membrane preparation with various concentrations of this compound for 15-30 minutes at 30°C in the assay buffer.

-

Add the A3AR agonist (e.g., NECA at its EC80 concentration).

-

Initiate the binding reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).

-

Incubate for 30-60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value of this compound for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

In Vivo Applications

-

Inflammation: Studying the role of A3AR in various models of inflammation, such as arthritis, colitis, and asthma.

-

Ischemia-Reperfusion Injury: Investigating the involvement of A3AR in tissue damage following ischemic events in organs like the heart and brain.

-

Cancer: Exploring the contribution of A3AR signaling to tumor growth and progression.

-

Neuropathic Pain: Assessing the role of A3AR in the modulation of pain pathways.

For in vivo studies, this compound would typically be dissolved in a suitable vehicle (e.g., DMSO and saline) and administered via appropriate routes (e.g., intraperitoneal or intravenous injection) at doses determined by preliminary dose-ranging studies.

Conclusion

This compound is a potent and selective antagonist of the human A3 adenosine receptor. Its well-defined mechanism of action and utility in a range of in vitro assays make it an indispensable tool for researchers investigating the complex roles of purinergic signaling in health and disease. This guide provides the foundational knowledge and detailed protocols necessary for the effective application of this compound in the laboratory, with the aim of advancing our understanding of A3AR biology and facilitating the development of novel therapeutic strategies targeting this important receptor.

References

An In-depth Technical Guide to the In Vitro Pharmacology of MRS1097: IC50 and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional potency of MRS1097, a selective antagonist for the A3 adenosine (B11128) receptor. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the reported binding affinity (Ki) of this compound for the human A3 adenosine receptor. Currently, a specific IC50 value from a functional cAMP assay is not prominently available in the public domain. However, functional antagonism has been demonstrated.

| Compound | Parameter | Value | Receptor | Species | Cell Line | Assay Type | Reference |

| This compound | K_i_ | 100 nM | Adenosine A3 | Human | - | Radioligand Binding | [1] |

| This compound | K_i_ | 0.51 µM | Adenosine A3 | Human | HEK-293 | Radioligand Binding | [2] |

Note: The variation in K_i_ values may be attributed to different experimental conditions, such as the radioligand used and specific assay components.

A3 Adenosine Receptor Signaling Pathway

This compound exerts its antagonist effect by blocking the A3 adenosine receptor, which is primarily coupled to the G_i/o_ family of G proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental Protocols

This section details the methodologies for determining the binding affinity (K_i_) and functional potency (IC50) of compounds like this compound at the A3 adenosine receptor.

Radioligand Binding Assay for K_i_ Determination

This assay quantifies the affinity of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell Membranes: Membranes from cells stably expressing the human A3 adenosine receptor (e.g., HEK-293 or CHO cells).

-

Radioligand: A high-affinity A3 adenosine receptor radioligand (e.g., [¹²⁵I]AB-MECA).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and EDTA.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled A3 receptor agonist or antagonist (e.g., IB-MECA).

-

Test Compound: this compound at a range of concentrations.

-

Glass Fiber Filters: Pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Filtration Apparatus: A cell harvester or vacuum manifold.

-

Scintillation Counter: For detecting radioactivity.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the A3 receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competitive Binding: Add cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + ([L]/K_d_)), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay for IC50 Determination

This assay measures the functional potency of an antagonist by quantifying its ability to reverse the agonist-induced inhibition of cAMP production.

Materials:

-

Cells: A cell line stably expressing the human A3 adenosine receptor (e.g., HEK-293 or CHO).

-

A3 Receptor Agonist: A known agonist such as NECA or IB-MECA.

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

Phosphodiesterase (PDE) Inhibitor: To prevent cAMP degradation (e.g., IBMX).

-

Test Compound: this compound at a range of concentrations.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or bioluminescence-based).

-

Plate Reader: Compatible with the chosen cAMP assay kit.

Protocol:

-

Cell Culture: Seed the A3 receptor-expressing cells in a 96-well plate and culture until they reach the desired confluency.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound or vehicle control.

-

Agonist Stimulation: Add a fixed concentration of the A3 receptor agonist and forskolin to the wells. The agonist will inhibit the forskolin-stimulated cAMP production.

-

Cell Lysis: Stop the reaction and lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the cAMP levels in the cell lysates using the chosen assay kit and a plate reader.

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

-

Caption: cAMP Functional Assay Workflow.

References

Downstream Effects of P2Y13 Inhibition by MRS2211: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y13 receptor, a G-protein coupled receptor (GPCR) predominantly activated by adenosine (B11128) diphosphate (B83284) (ADP), has emerged as a significant player in various physiological processes. Its involvement in high-density lipoprotein (HDL) metabolism, neuronal function, and inflammatory responses has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the downstream effects of inhibiting the P2Y13 receptor using the competitive antagonist, MRS2211. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of P2Y13-mediated signaling and the therapeutic potential of its modulation. It is important to note that the initially specified compound, MRS1097, appears to be a typographical error, and the relevant and well-documented antagonist for the P2Y13 receptor is MRS2211.

P2Y13 Receptor Signaling Pathways

The P2Y13 receptor exhibits promiscuous coupling to various G protein subtypes, leading to the activation of multiple downstream signaling cascades. Understanding these pathways is crucial for elucidating the functional consequences of P2Y13 inhibition.

-

Gαi-Coupled Pathway: The canonical signaling pathway for the P2Y13 receptor involves its coupling to the inhibitory G protein, Gαi.[1] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[1][2] This reduction in cAMP levels can modulate the activity of protein kinase A (PKA) and other cAMP-dependent effectors.

-

Gαq-Coupled Pathway: In addition to Gαi, the P2Y13 receptor can also couple to Gαq. This interaction activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

RhoA/ROCK Pathway: P2Y13 receptor activation has been demonstrated to stimulate the RhoA/ROCK signaling cascade. This pathway is a key regulator of the actin cytoskeleton and is implicated in processes such as cell migration, adhesion, and endocytosis.

-

PI3K/Akt and MAPK/ERK Pathways: The P2Y13 receptor has also been shown to modulate the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathways. These pathways are central to cell survival, proliferation, and differentiation.[3]

Effects of P2Y13 Inhibition by MRS2211

MRS2211 is a competitive antagonist of the P2Y13 receptor with a pIC50 of 5.97, which translates to an IC50 of approximately 107 nM.[4][5] It exhibits greater than 20-fold selectivity for the P2Y13 receptor over the P2Y1 and P2Y12 receptors.[4][5] Inhibition of the P2Y13 receptor by MRS2211 is expected to antagonize the downstream signaling events initiated by receptor activation.

Quantitative Data on MRS2211 Inhibition

| Target | Parameter | Value | Cell Type/System | Reference |

| P2Y13 Receptor | pIC50 | 5.97 | Not specified | [4][5] |

| P2Y13 Receptor | IC50 | ~107 nM | Calculated from pIC50 | [4][5] |

| ADP-induced GSK3 phosphorylation | Inhibition | Complete inhibition at 10 µM | Granule neurons | [3] |

| 2MeSADP-induced ERK1/2 activation | Inhibition | Sensitive to MRS2211 | Granule neurons | [3] |

| ADPβS-induced vasodepressor sensory CGRPergic outflow inhibition | Reversion | Reverted by 3000 µg/kg MRS2211 | Pithed rats | [6] |

Signaling Pathway Diagrams

Experimental Protocols

Adenylyl Cyclase Activity Assay (Radioisotopic Method)

This protocol describes a radioisotope-based assay to measure the inhibition of adenylyl cyclase activity by MRS2211.

Materials:

-

Cell membranes expressing P2Y13 receptor

-

MRS2211

-

ADP (agonist)

-

[α-³²P]ATP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EDTA)

-

ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Stop solution (e.g., 2% SDS, 40 mM ATP, 1.4 mM cAMP)

-

Dowex and alumina (B75360) chromatography columns

-

Scintillation counter

Procedure:

-

Prepare reaction tubes containing assay buffer, ATP regenerating system, and phosphodiesterase inhibitor.

-

Add varying concentrations of MRS2211 or vehicle control to the tubes.

-

Add the cell membrane preparation to each tube.

-

Pre-incubate for 10-15 minutes at 30°C.

-

Initiate the reaction by adding a mixture of ADP and [α-³²P]ATP.

-

Incubate for a defined period (e.g., 10-20 minutes) at 30°C.

-

Stop the reaction by adding the stop solution.

-

Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.

-

Quantify the amount of [³²P]cAMP in the eluate using a scintillation counter.

-

Calculate the percentage inhibition of adenylyl cyclase activity at each concentration of MRS2211 relative to the ADP-stimulated control.

RhoA Activation Assay (G-LISA)

This protocol outlines a G-LISA (GTPase-linked immunosorbent assay) for quantifying the inhibition of RhoA activation by MRS2211.[7]

Materials:

-

Hepatocytes or other relevant cell line

-

MRS2211

-

ADP (agonist)

-

G-LISA RhoA Activation Assay Kit (containing Rho-GTP-binding protein coated plate, lysis buffer, anti-RhoA antibody, HRP-conjugated secondary antibody, and detection reagents)

-

Microplate reader

Procedure:

-

Seed cells in a multi-well plate and grow to 80-90% confluency.

-

Serum-starve the cells for 2-4 hours.

-

Pre-treat the cells with varying concentrations of MRS2211 or vehicle for 30 minutes.

-

Stimulate the cells with ADP for a short period (e.g., 2-5 minutes).

-

Immediately lyse the cells with the provided ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Transfer the lysates to the Rho-GTP-binding protein coated plate.

-

Incubate for 30 minutes at 4°C to allow active RhoA to bind.

-

Wash the plate to remove unbound proteins.

-

Add the primary anti-RhoA antibody and incubate for 45 minutes.

-

Wash the plate and add the HRP-conjugated secondary antibody, incubating for another 45 minutes.

-

Wash the plate and add the detection reagent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Determine the percentage inhibition of RhoA activation by MRS2211 compared to the ADP-stimulated control.

HDL Endocytosis Assay

This protocol describes a method to quantify the effect of MRS2211 on HDL endocytosis in hepatocytes.

Materials:

-

HepG2 cells or primary hepatocytes

-

MRS2211

-

ADP (agonist)

-

Fluorescently labeled HDL (e.g., DiI-HDL) or radiolabeled HDL (e.g., ¹²⁵I-HDL)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (for radiolabeled HDL)

-

Fluorometer or gamma counter

Procedure:

-

Plate hepatocytes in a multi-well plate and culture to confluency.

-

Pre-incubate cells with varying concentrations of MRS2211 or vehicle in serum-free medium for 30 minutes.

-

Add ADP to stimulate P2Y13-mediated endocytosis.

-

Add labeled HDL to the wells and incubate for 1-2 hours at 37°C.

-

Wash the cells extensively with ice-cold PBS to remove unbound HDL.

-

For fluorescently labeled HDL: Lyse the cells and measure the fluorescence of the cell lysate using a fluorometer.

-

For radiolabeled HDL: Lyse the cells and measure the radioactivity using a gamma counter.

-

Determine the amount of internalized HDL and calculate the percentage inhibition of HDL endocytosis by MRS2211.

References

- 1. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotection Mediated by P2Y13 Nucleotide Receptors in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rndsystems.com [rndsystems.com]

- 6. Pharmacological Profile of the Purinergic P2Y Receptors That Modulate, in Response to ADPβS, the Vasodepressor Sensory CGRPergic Outflow in Pithed Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a small RhoA GTPase inhibitor effective in fission yeast and human cells - PMC [pmc.ncbi.nlm.nih.gov]

The P2Y2 Receptor Agonist MRS1097: A Technical Overview of its Impact on Intracellular Calcium Levels

Disclaimer: Publicly available scientific literature and databases contain no specific information regarding a compound designated "MRS1097." Therefore, this document provides a comprehensive technical guide on the effects of a representative and well-characterized P2Y2 receptor agonist, Adenosine triphosphate (ATP), on intracellular calcium levels. The principles, signaling pathways, and experimental methodologies described herein are representative of how a P2Y2 agonist like the requested this compound would be expected to function and be investigated.

Introduction

Purinergic P2Y2 receptors are G-protein coupled receptors (GPCRs) that are ubiquitously expressed and play crucial roles in a variety of physiological processes.[1] Activation of these receptors by agonists such as ATP and Uridine triphosphate (UTP) initiates a signaling cascade that leads to a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i).[2][3] This elevation in [Ca²⁺]i is a key second messenger signal that mediates a wide range of cellular responses, including secretion, contraction, proliferation, and inflammation. Understanding the mechanisms by which P2Y2 receptor agonists modulate intracellular calcium is therefore of significant interest to researchers in various fields, from basic cell biology to drug development. This guide provides an in-depth technical overview of the signaling pathways, experimental protocols for measurement, and quantitative data related to the effects of P2Y2 receptor agonism on intracellular calcium levels.

Signaling Pathway of P2Y2 Receptor-Mediated Calcium Mobilization

The activation of P2Y2 receptors by an agonist initiates a well-defined signaling cascade that results in the release of calcium from intracellular stores and, in many cases, an influx of extracellular calcium.

Canonical Gq/PLC Pathway

The primary signaling pathway engaged by P2Y2 receptors involves the coupling to the Gq class of heterotrimeric G proteins.[2] Upon agonist binding, the Gq protein is activated, leading to the stimulation of Phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) located on the membrane of the endoplasmic reticulum (ER), which serves as the main intracellular calcium store.[4] The binding of IP3 to its receptor opens the channel, allowing for the rapid efflux of stored Ca²⁺ from the ER into the cytoplasm, leading to a sharp increase in [Ca²⁺]i.[4]

References

- 1. Structure and function of the human mitochondrial MRS2 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purinergic P2Y2 receptors mediate rapid Ca(2+) mobilization, membrane hyperpolarization and nitric oxide production in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P2Y2 receptor elevates intracellular calcium concentration in rabbit eye suprachoroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ATP acting on P2Y receptors triggers calcium mobilization in primary cultures of rat neurohypophysial astrocytes (pituicytes) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of MRS1097: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS1097 has emerged as a significant pharmacological tool in the study of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in a myriad of pathophysiological processes. As a potent and selective antagonist of the human A3AR, this compound offers a valuable molecular probe to elucidate the receptor's role in various diseases and serves as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, detailing its pharmacological properties, the signaling pathways it modulates, and its therapeutic potential in oncology, inflammation, and neurodegenerative disorders. Detailed experimental protocols and structured data tables are presented to facilitate further research and development in this promising area.

Introduction to this compound and the A3 Adenosine Receptor

The A3 adenosine receptor (A3AR) is the most recently identified subtype of the P1 purinergic receptor family.[1] Unlike other adenosine receptors, the A3AR is expressed at low levels in most normal tissues but is found to be overexpressed in inflammatory and cancer cells. This differential expression pattern has positioned the A3AR as an attractive target for therapeutic intervention.[2]

This compound, a 6-phenyl-1,4-dihydropyridine derivative, is a potent and selective antagonist of the human A3 adenosine receptor.[3] Its ability to specifically block the A3AR makes it an invaluable tool for dissecting the receptor's function and for evaluating the therapeutic hypothesis of A3AR antagonism in various disease models.

Pharmacological Profile of this compound

The efficacy and selectivity of this compound as an A3AR antagonist have been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional antagonism.

Table 1: Binding Affinity (Ki) of this compound for Human Adenosine Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| A3 | 100 | [3] |

| A1 | >10,000 | [4] |

| A2A | >10,000 | [4] |

Table 2: Functional Antagonism of this compound

| Assay | Cell Line | Agonist | IC50 (µM) | Reference |

| [35S]GTPγS Binding | HEK-293 | Cl-IB-MECA | ~10 | [4] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively blocking the binding of endogenous adenosine and synthetic agonists to the A3 adenosine receptor. The A3AR primarily couples to the inhibitory G protein (Gi), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

Beyond the canonical Gi-cAMP pathway, the A3AR can also signal through other pathways, including the activation of phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, which are implicated in cell proliferation, differentiation, and apoptosis.[6][7]

A3 Adenosine Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascades initiated by the activation of the A3 adenosine receptor.

Mechanism of this compound Action

This compound, as a competitive antagonist, binds to the A3AR without initiating a downstream signal. Instead, it prevents agonists like adenosine from binding and activating the receptor, thereby inhibiting its signaling pathways.

Therapeutic Potential of this compound

The overexpression of A3AR in pathological tissues makes it a promising target for therapeutic intervention. By antagonizing A3AR, this compound and similar molecules hold potential in various therapeutic areas.

Oncology

In several types of cancer, high levels of A3AR expression have been correlated with tumor progression.[2] A3AR activation can promote cell proliferation and survival. Therefore, antagonists like this compound could potentially inhibit tumor growth by blocking these pro-tumorigenic signals. While preclinical studies with this compound in cancer are limited, the rationale for its investigation in this area is strong.

Inflammation

The role of the A3AR in inflammation is complex and can be either pro- or anti-inflammatory depending on the context. However, in certain inflammatory conditions, A3AR antagonism has shown therapeutic benefits. For instance, A3AR antagonists have been explored for their potential in treating inflammatory airway diseases like asthma.

Neurodegenerative Diseases

Emerging evidence suggests a role for the A3AR in the pathophysiology of neurodegenerative diseases. A3AR modulation has been shown to affect neuroinflammation and neuronal cell death, processes central to conditions like Alzheimer's and Parkinson's disease. The neuroprotective potential of A3AR antagonists warrants further investigation.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize A3AR antagonists like this compound.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) for the A3AR.

Materials:

-

Membrane preparations from cells expressing the human A3AR (e.g., HEK-293 cells).

-

Radioligand (e.g., [¹²⁵I]AB-MECA).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a known A3AR agonist like IB-MECA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add membrane preparation, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound or binding buffer (for total binding) or non-specific binding control.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G protein activation.

Materials:

-

Membrane preparations from cells expressing the human A3AR.

-

[³⁵S]GTPγS.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and 0.1% BSA).

-

GDP.

-

A3AR agonist (e.g., Cl-IB-MECA).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (unlabeled GTPγS).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubate membranes with the test compound (this compound) or vehicle.

-

Add the A3AR agonist to stimulate G protein activation.

-

Add [³⁵S]GTPγS and GDP.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the ability of this compound to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding and calculate the IC50 value.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for the investigation of A3 adenosine receptor function. Its high potency and selectivity make it a cornerstone for in vitro studies and a promising scaffold for the design of novel therapeutic agents. The differential expression of the A3AR in diseased versus healthy tissues presents a compelling rationale for the development of A3AR-targeted therapies. Future research should focus on comprehensive preclinical in vivo studies to validate the therapeutic potential of this compound and its analogs in models of cancer, inflammation, and neurodegeneration. Further elucidation of the nuanced roles of A3AR signaling in different cellular contexts will be crucial for the successful clinical translation of A3AR antagonists.

References

- 1. Adenosine receptor subtypes: characterization and therapeutic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine A3 Receptor and Its Potential Role in Cancer Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

literature review of MRS1097 research applications

An in-depth literature review on the research applications of MRS1097 could not be generated.